Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
Vicagrel, an acetate derivative of Clopidogrel, is a P2Y12 platelet inhibitor potentially for the treatment of thrombosis.
Brand Name:
Vulcanchem
CAS No.:
1314081-53-2
VCID:
VC0546748
InChI:
InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3
SMILES:
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
Molecular Formula:
C18H18ClNO4S
Molecular Weight:
379.9 g/mol
Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate
CAS No.: 1314081-53-2
Inhibitors
VCID: VC0546748
Molecular Formula: C18H18ClNO4S
Molecular Weight: 379.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1314081-53-2 |
---|---|
Product Name | Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate |
Molecular Formula | C18H18ClNO4S |
Molecular Weight | 379.9 g/mol |
IUPAC Name | methyl 2-(2-acetyloxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-chlorophenyl)acetate |
Standard InChI | InChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3 |
Standard InChIKey | GNHHCBSBCDGWND-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC |
Canonical SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC |
Appearance | Solid powder |
Description | Vicagrel, an acetate derivative of Clopidogrel, is a P2Y12 platelet inhibitor potentially for the treatment of thrombosis. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | methyl 2-(2-acetoxy-6,7-dihydrothieno(3,2-c)pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate vicagrel |
Reference | 1: Qiu ZX, Gao WC, Dai Y, Zhou SF, Zhao J, Lu Y, Chen XJ, Li N. Species Comparison of Pre-systemic Bioactivation of Vicagrel, a New Acetate Derivative of Clopidogrel. Front Pharmacol. 2016 Oct 7;7:366. PubMed PMID: 27774067; PubMed Central PMCID: PMC5054534. 2: Qiu Z, Li N, Song L, Lu Y, Jing J, Parekha HS, Gao W, Tian F, Wang X, Ren S, Chen X. Contributions of intestine and plasma to the presystemic bioconversion of vicagrel, an acetate of clopidogrel. Pharm Res. 2014 Jan;31(1):238-51. doi: 10.1007/s11095-013-1158-5. PubMed PMID: 24037619. 3: Qiu Z, Li N, Wang X, Tian F, Liu Q, Song L, Fan Z, Lu Y, Chen X. Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs. J Pharm Sci. 2013 Feb;102(2):741-9. doi: 10.1002/jps.23394. PubMed PMID: 23192851. 4: Shan J, Zhang B, Zhu Y, Jiao B, Zheng W, Qi X, Gong Y, Yuan F, Lv F, Sun H. Overcoming clopidogrel resistance: discovery of vicagrel as a highly potent and orally bioavailable antiplatelet agent. J Med Chem. 2012 Apr 12;55(7):3342-52. doi: 10.1021/jm300038c. PubMed PMID: 22428882. 5: Xu X, Zhao X, Yang Z, Wang H, Meng X, Su C, Liu M, Fawcett JP, Yang Y, Gu J. Significant Improvement of Metabolic Characteristics and Bioactivities of Clopidogrel and Analogs by Selective Deuteration. Molecules. 2016 May 30;21(6). pii: E704. doi: 10.3390/molecules21060704. PubMed PMID: 27248988. |
PubChem Compound | 15097032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume